molecular formula C21H17N3O3 B2423229 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203415-82-0

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2423229
CAS No.: 1203415-82-0
M. Wt: 359.385
InChI Key: MZPZYMNRNUHILQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of microwave-assisted synthesis and copper catalysis can be scaled up for industrial applications, providing efficient and cost-effective production routes.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and oxazepine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties.

Scientific Research Applications

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea involves its interaction with specific molecular targets, such as dopamine D2 receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter levels in the brain . This action is crucial for its potential therapeutic effects in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications. Its ability to interact with dopamine receptors sets it apart from other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-16-12-15(23-21(26)22-13-14-6-2-1-3-7-14)10-11-18(16)27-19-9-5-4-8-17(19)24-20/h1-12H,13H2,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZYMNRNUHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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